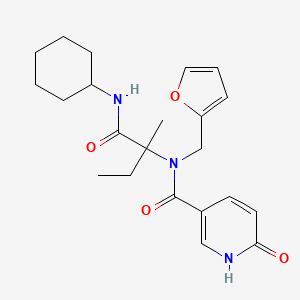

N-(1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-3-22(2,21(28)24-17-8-5-4-6-9-17)25(15-18-10-7-13-29-18)20(27)16-11-12-19(26)23-14-16/h7,10-14,17H,3-6,8-9,15H2,1-2H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXDZFBKIKBVMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CO2)C(=O)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridine core, cyclohexyl and furan substituents, contributing to its pharmacological properties. Its molecular formula is .

1. Anticancer Activity

Recent studies have indicated that derivatives of related compounds exhibit notable anticancer properties. For instance, compounds with similar structural features have shown IC50 values ranging from 0.38 to 4.07 μM against various human tumor cell lines . Although specific data on the compound is limited, its structural analogs suggest potential efficacy against cancer.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies on related compounds indicate selective inhibition of butyrylcholinesterase (BChE) with IC50 values around 46.42 μM, while moderate activity was observed against acetylcholinesterase (AChE) . This suggests that the compound may possess similar inhibitory properties, warranting further investigation.

3. Antimicrobial Properties

Research into the antimicrobial activity of structurally related compounds shows promising results. Compounds have been tested against various pathogens, including bacteria and fungi, demonstrating significant inhibitory effects. The compound's furan moiety may contribute to its antimicrobial potential .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for assessing the viability of any pharmaceutical compound. Preliminary studies suggest favorable absorption characteristics and low toxicity levels for compounds with similar structures .

| Property | Value |

|---|---|

| Intestinal Absorption | 91.436% |

| Skin Permeability | -0.37 log Kp |

| BBB Permeability | 0.115 log BB |

| Renal Excretion | No significant issues |

| Hepatotoxicity | No |

Case Study 1: Antitumor Activity

In a study evaluating the anticancer effects of structurally related compounds, one derivative demonstrated an IC50 of 3.22 ± 0.2 μM against A549 lung cancer cells and 2.71 ± 0.16 μM against HCT116 colon cancer cells . This highlights the potential for similar activity in the compound under discussion.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of related compounds found that certain derivatives showed promising results in inhibiting BChE and AChE activities . This suggests that this compound may also exhibit similar enzyme inhibition profiles.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities. Dihydropyridines are frequently studied for their potential in developing pharmaceuticals targeting various diseases.

Antitumor Activity

Research indicates that compounds similar to N-(1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit antitumor properties. For instance, studies have shown that specific dihydropyridine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression . The structural features of this compound may enhance its efficacy against various cancer cell lines.

Antimicrobial Properties

The antimicrobial activity of dihydropyridine derivatives has been documented in several studies. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi, making them candidates for developing new antimicrobial agents . The unique structure of this compound may contribute to its enhanced activity against resistant strains.

The biological profile of this compound suggests several mechanisms of action:

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and other diseases. For example, the inhibition of certain kinases can lead to reduced tumor growth and improved therapeutic outcomes .

Receptor Modulation

The potential to modulate receptor activity is another promising application. Compounds with similar structures have been shown to interact with various receptors, including those involved in neurotransmission and immune responses . This modulation can be beneficial in treating neurological disorders and autoimmune diseases.

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for efficiency and yield:

Synthesis Pathways

The synthesis typically begins with the formation of the dihydropyridine core through a multi-step reaction involving cyclization and functionalization processes. Various reagents and conditions can be employed to enhance the yield and purity of the final product .

Characterization Techniques

Once synthesized, the compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the molecular structure and confirm the identity of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs such as carboxamide backbones, heterocyclic systems, and substituent diversity. Below is a comparative analysis with two compounds from the provided evidence (CAS 1226995-64-7 and 1227209-89-3), highlighting key similarities and differences.

Structural Comparison

| Feature | Target Compound | CAS 1226995-64-7 | CAS 1227209-89-3 |

|---|---|---|---|

| Core Structure | 6-oxo-1,6-dihydropyridine | Cyclohexanecarboxamide | Cyclopenta[b]thiophene-carboxamide |

| Substituents | Cyclohexylamino, furan-2-ylmethyl | Quinoline-methyl, piperazinyl-tetrahydro-pyran-methyl | Azetidinylmethyl-pyrazole, fluorophenyl, methoxy-dimethylcyclopenta[b]thiophene |

| Key Functional Groups | Carboxamide, tertiary amine, furan | Carboxamide, secondary amine, piperazine | Carboxamide, azetidine, pyrazole, thiophene |

| Molecular Complexity | Moderate (MW ~450–500 g/mol estimated) | High (MW ~600–650 g/mol) | Very high (MW ~700–750 g/mol) |

Pharmacokinetic and Bioactivity Insights

- Target Compound: Predicted to have moderate solubility due to the polar carboxamide and furan groups. The cyclohexylamino group may enhance membrane permeability, but its bulky substituents could limit blood-brain barrier penetration .

- Piperazine enhances water solubility but may increase metabolic instability .

- CAS 1227209-89-3 : The azetidine and cyclopenta[b]thiophene motifs imply targeting of enzymes like phosphodiesterases or proteases. The fluorophenyl group likely improves binding affinity but introduces metabolic liabilities (e.g., CYP450 interactions) .

Binding Affinity and Selectivity

- CAS 1226995-64-7: High affinity for serotonin receptors (e.g., 5-HT2A) attributed to the quinoline-piperazine framework .

- CAS 1227209-89-3 : Strong inhibition of JAK2/STAT3 pathways, linked to its thiophene-carboxamide and azetidine motifs .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis is more straightforward than CAS 1227209-89-3, which requires multi-step functionalization of the cyclopenta[b]thiophene core .

- Therapeutic Potential: CAS 1226995-64-7 has advanced to preclinical trials for neuroinflammatory disorders, while the target compound remains in early-stage discovery .

- Knowledge Gaps: No in vivo data exists for the target compound, and its off-target effects are uncharacterized.

Q & A

Q. How to interpret conflicting cytotoxicity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.